molecular formula C10H7Br B12547034 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene CAS No. 869485-28-9

1-Bromo-2-(but-3-en-1-yn-1-yl)benzene

Cat. No.: B12547034
CAS No.: 869485-28-9
M. Wt: 207.07 g/mol
InChI Key: YCWBVJGNZQFDET-UHFFFAOYSA-N
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Description

1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a but-3-en-1-yn-1-yl group is attached at the second position. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(but-3-en-1-yn-1-yl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Addition: Formation of dihaloalkanes or haloalkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The alkyne group, on the other hand, participates in addition reactions due to its electron-rich nature. These interactions facilitate the formation of various products through well-defined reaction pathways .

Comparison with Similar Compounds

  • 1-Bromo-2-(but-3-yn-1-yl)benzene
  • 1-Bromo-4-(but-3-yn-1-yl)benzene
  • 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Uniqueness: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is unique due to the presence of both a bromine atom and an alkyne group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its structural features enable it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs .

Properties

CAS No.

869485-28-9

Molecular Formula

C10H7Br

Molecular Weight

207.07 g/mol

IUPAC Name

1-bromo-2-but-3-en-1-ynylbenzene

InChI

InChI=1S/C10H7Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2

InChI Key

YCWBVJGNZQFDET-UHFFFAOYSA-N

Canonical SMILES

C=CC#CC1=CC=CC=C1Br

Origin of Product

United States

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